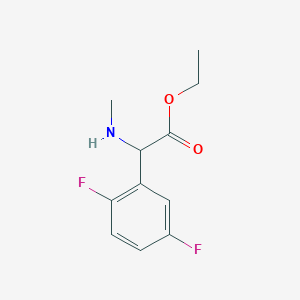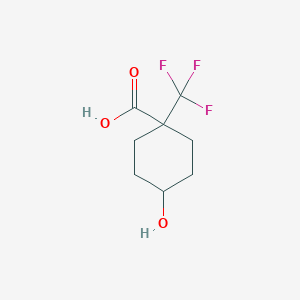
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O3. It is a white to pale yellow solid with a unique odor. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The process begins with cyclohexanone.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the trifluoromethyl and hydroxyl groups.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, 4-Hydroxycyclohexane-1-carboxylic acid
Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in the same molecule imparts unique reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C8H11F3O3 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h5,12H,1-4H2,(H,13,14) |
InChI-Schlüssel |
KRMYGCUMPHZBIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1O)(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


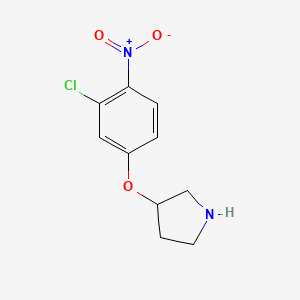
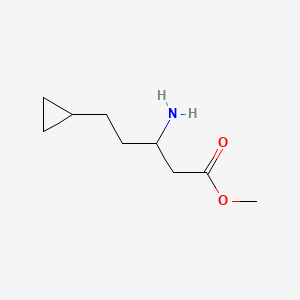


![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
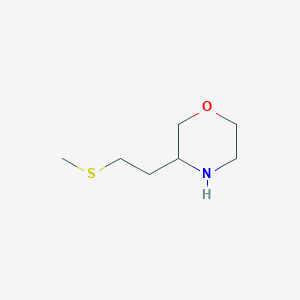
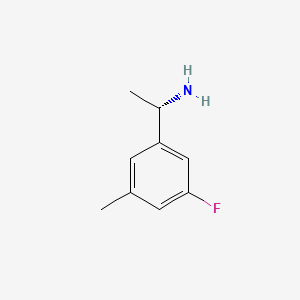
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
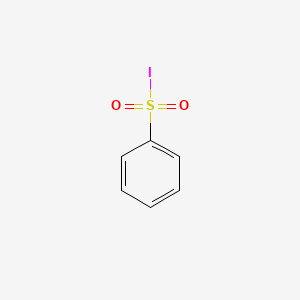

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)


